molecular formula C20H30O4 B149799 14-Deoxyandrographolide CAS No. 4176-97-0

14-Deoxyandrographolide

Cat. No. B149799
CAS RN: 4176-97-0
M. Wt: 334.4 g/mol
InChI Key: GVRNTWSGBWPJGS-YSDSKTICSA-N
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Description

14-Deoxyandrographolide (14-DAG) is a bioactive compound derived from the plant Andrographis paniculata, which is known for its hepatoprotective effects. The compound has been studied for its role in desensitizing hepatocytes to apoptosis induced by tumor necrosis factor-alpha (TNF-α) through the NO/cGMP pathway, suggesting a potential therapeutic application in liver diseases . Additionally, 14-DAG has been shown to stimulate nitric oxide (NO) release from human endothelial cells, which may contribute to its vasorelaxant activities and potential antihypertensive effects .

Synthesis Analysis

The synthesis of 14-DAG analogues has been explored to enhance cytotoxicity against various cancer cell lines, including cholangiocarcinoma. Structural modifications of 14-DAG have been found to be crucial in developing potent cytotoxic agents, with certain analogues showing significant efficacy . A novel labdane diterpenoid-based scaffold for 14-DAG has been identified, allowing for the generation of combinatorial libraries using solid-phase methods, which could lead to the discovery of new therapeutic agents .

Molecular Structure Analysis

The molecular structure of 14-DAG has been redetermined, confirming previous findings. The compound consists of two trans-fused six-membered rings in chair conformations and a planar lactone ring, with an equatorial side chain. The structure is stabilized by an infinite chain of inter- and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Microbial transformation of 14-DAG has led to the identification of several metabolites with elucidated structures. These transformations have been performed by Cunninghamella blakesleana, resulting in new compounds with potential biological activities. The inhibitory effects of these metabolites on nitric oxide production in macrophages have been evaluated, providing insights into their structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of 14-DAG and its derivatives have been studied in the context of their biological activities. For instance, the anti-fibrotic activities of 14-DAG-19-oic acid derivatives have been evaluated in vitro, with some compounds exhibiting better activity than andrographolide itself. These studies suggest that deoxygenation and carboxylation of 14-DAG significantly improve its anti-fibrotic effect . Additionally, the delivery of 14-DAG derivatives in different drug carriers has been investigated in vivo, showing that liposomal and niosomal forms might have clinical applications due to their greater efficacy and lesser toxicity .

Scientific Research Applications

14-Deoxyandrographolide has a wide range of scientific research applications:

Mechanism of Action

14-Deoxyandrographolide exerts its effects through multiple molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its analogues. Its distinct pharmacological profile makes it a valuable compound for various therapeutic applications .

Future Directions

The future directions of 14-Deoxyandrographolide research could involve its delivery as nanoparticles to overcome the poor water solubility and bioavailability when delivered in a conventional dosage form . It has also been suggested that the metabolic effect of this compound might be key to explaining its diverse therapeutic effects .

Biochemical Analysis

Biochemical Properties

14-Deoxyandrographolide interacts with various enzymes and proteins in biochemical reactions. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A, gradually desensitizing hepatocytes to TNF-α mediated apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic activity against a number of human cancer cell lines, particularly the HCT-116 cell line . It also induces apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It strongly inhibits H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins . It also effectively suppresses the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been found that certain derivatives of this compound exhibit increased cellular apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, at a dosage of 4 mg/kg, all tested substances, including this compound, have significant analgesic effects . Increasing the dosage does not necessarily increase the analgesic effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that the targets of this compound can modulate glucose metabolism .

Transport and Distribution

It is known that the bioavailability of this compound can be improved through nanoparticulate delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Deoxyandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the acetylation of andrographolide using acetic anhydride and freshly fused zinc chloride to produce 3,14,19-O-triacetyl andrographolide. This intermediate is then subjected to deacetylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of andrographolide from the leaves and stems of Andrographis paniculata. The extracted andrographolide is then chemically modified to produce this compound. The process includes solvent extraction, purification, and chemical transformation steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxyandrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRNTWSGBWPJGS-YSDSKTICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904638
Record name 14-Deoxyandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4176-97-0
Record name Deoxyandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Deoxyandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Deoxyandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXYANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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